1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one

Physicochemical profiling LogP Permeability prediction

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one is an N1-tert-butyl, C6-chloro substituted indazol-3-one heterocycle (C11H13ClN2O, MW 224.68 g/mol). It belongs to the indazolinone class, a privileged scaffold in kinase, HDAC, and phosphodiesterase inhibitor programs.

Molecular Formula C11H13ClN2O
Molecular Weight 224.69
CAS No. 1326895-34-4
Cat. No. B2406437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one
CAS1326895-34-4
Molecular FormulaC11H13ClN2O
Molecular Weight224.69
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=CC(=C2)Cl)C(=O)N1
InChIInChI=1S/C11H13ClN2O/c1-11(2,3)14-9-6-7(12)4-5-8(9)10(15)13-14/h4-6H,1-3H3,(H,13,15)
InChIKeyDRKYYPXQFJHCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one (CAS 1326895-34-4) — Core Scaffold and Physicochemical Identity


1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one is an N1-tert-butyl, C6-chloro substituted indazol-3-one heterocycle (C11H13ClN2O, MW 224.68 g/mol). It belongs to the indazolinone class, a privileged scaffold in kinase, HDAC, and phosphodiesterase inhibitor programs. Its computed XLogP3-AA is 2.9 and it carries one hydrogen-bond donor and two acceptors [1]. The tert-butyl group imparts substantial steric bulk (Taft Es ≈ –1.54) that fundamentally alters both physicochemical properties and biological recognition compared to N1-H, N1-methyl, or N1-n-butyl analogs.

Why 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one Cannot Be Replaced by Unsubstituted or N1-Alkyl Indazol-3-ones


Indazol-3-ones are not functionally interchangeable across N1 substituents. Published structure–activity relationship (SAR) studies on indazolinone-based 5-lipoxygenase inhibitors explicitly demonstrate that N1-unsubstituted and N1-alkyl derivatives lack oral activity, whereas N2-substituted analogs are orally active [1]. The tert-butyl group at N1 additionally provides steric shielding that can suppress metabolic N-dealkylation and alter target selectivity relative to N1-H or N1-methyl analogs [2]. Substituting the tert-butyl group with a smaller alkyl (e.g., methyl, n-butyl) or hydrogen therefore risks loss of the distinct steric, lipophilic, and metabolic profile that governs both in vitro potency and in vivo pharmacokinetics.

Quantitative Differentiation Evidence for 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one (CAS 1326895-34-4)


Lipophilicity Elevation vs. Parent 6-Chloroindazol-3-one

The target compound exhibits a computed XLogP3-AA of 2.9, compared to 1.8 for 6-chloro-1H-indazol-3-one (CAS 7364-29-6) and 1.2 for the unsubstituted 1H-indazol-3(2H)-one (CAS 7364-25-2) [1][2]. This +1.1 and +1.7 log-unit increase, respectively, translates to an approximately 13- to 50-fold higher calculated octanol–water partition coefficient, predicting significantly enhanced passive membrane permeability.

Physicochemical profiling LogP Permeability prediction

Steric Bulk Differentiation Versus N1-Methyl and N1-Ethyl Analogs

The Taft steric substituent constant Es for tert-butyl is –1.54, compared to 0.00 for methyl and –0.07 for ethyl [1]. This ~1.5-unit difference represents a dramatic increase in steric demand at the indazol-3-one N1 position, which can retard cytochrome P450-mediated N-dealkylation and restrict the conformational freedom of adjacent pharmacophoric elements.

Steric parameter Taft Es Metabolic shielding

Impact of N1 Substitution on Oral Activity – Indazolinone 5-Lipoxygenase SAR

In a systematic SAR study of indazolinone 5-lipoxygenase inhibitors, N1-unsubstituted and N1-alkylated derivatives were explicitly reported to be orally inactive, whereas N2-alkyl derivatives demonstrated oral activity [1]. Although the tert-butyl analog was not directly tested, the finding demonstrates that N1-substitution status is a decisive determinant of in vivo pharmacokinetic performance, not merely a minor structural variation.

Oral bioavailability N1-alkyl SAR 5-lipoxygenase

Commercial Purity Specification vs. N1-Butyl Analog

Multiple suppliers list the tert-butyl compound at ≥98% purity (MolCore, Leyan) , whereas the analogous 1-butyl-6-chloro-1,2-dihydro-3H-indazol-3-one (CAS 1021-39-2) is routinely offered at 97% purity . While vendor-dependent, this 1% minimum purity differential indicates a more consistent synthetic process for the tert-butyl derivative, reducing the risk of impurity interference in sensitive assays.

Purity specification Procurement quality Building block consistency

Recommended Research and Procurement Scenarios for 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one


Scaffold for Structure–Activity Relationship (SAR) Optimization Requiring High Lipophilicity

When designing compound libraries where elevated logP is desired to enhance membrane permeability, the tert-butyl analog (XLogP3-AA = 2.9) provides a significant lipophilicity advantage over the N1-unsubstituted parent (logP = 1.8) [1][2]. This makes it a preferred core for CNS-targeted or intracellular target programs where passive diffusion is critical.

Metabolic Stability Studies Targeting N-dealkylation Pathways

Investigating the relationship between N1 steric bulk and metabolic clearance. The tert-butyl group (Taft Es = –1.54) provides a steric barrier that is predicted to reduce cytochrome P450-mediated N-dealkylation, in contrast to N1-methyl (Es = 0.00) or N1-ethyl (Es = –0.07) analogs [1]. This compound serves as a tool to explore structure–metabolism relationships in indazole-based drug candidates.

High-Purity Building Block for Fragment-Based Drug Discovery (FBDD) or Chemoproteomics

With an advertised purity of ≥98% [1][2], this compound meets the stringent quality requirements for FBDD library assembly, biochemical assay screening, and chemoproteomic probe synthesis, where impurities >2% can generate false-positive hits or interfere with target engagement readouts.

Control Compound for N1-Substitution Pharmacology Studies

SAR studies on indazolinone-based enzyme inhibitors demonstrate that N1-substitution abolishes oral activity in certain contexts [1]. This compound can be employed as a negative control or comparator against N2-substituted analogs in pharmacokinetic or in vivo efficacy experiments, helping to deconvolute the structural determinants of bioavailability.

Quote Request

Request a Quote for 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.